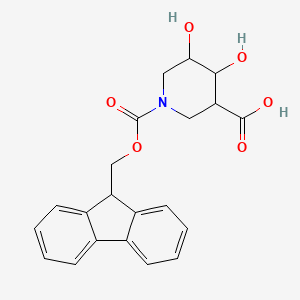

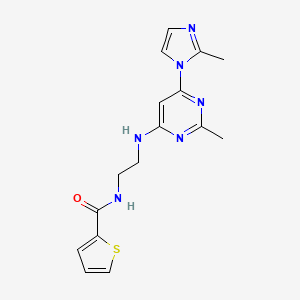

![molecular formula C22H15ClFN3O4S B2888771 Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-28-9](/img/structure/B2888771.png)

Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-d]pyridazine ring, a benzamido group, and an ester group . These types of compounds are often studied for their potential pharmacological applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester group might undergo hydrolysis or transesterification reactions, while the amide group might participate in condensation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that has been utilized in the synthesis of various heterocyclic compounds. For instance, Wu et al. (2006) synthesized trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones using a related compound, which displayed notable properties as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).

Antimicrobial Applications

In the field of antimicrobial research, Farag et al. (2008) reported on the synthesis and evaluation of new pyrimidine derivatives, which included the use of related ethyl carboxylate compounds. These synthesized products demonstrated significant antimicrobial activity (Farag et al., 2008). Additionally, Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which showed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Fluorescence and Binding Properties

The compound's unique structure has been explored for its potential in fluorescence studies. For example, Wu et al. (2006) found that one of the synthesized trifluoromethylated pyrazolo[1,5-a]pyrimidine was a novel fluorescent molecule, which could be exploited as an attractive fluorophore due to its many binding sites and stronger fluorescence intensity compared to its methyl analogue (Wu et al., 2006).

Radiolabeling and PET Imaging

In nuclear medicine and radiolabeling studies, compounds similar to this compound have been used in the development of novel radiolabeled antagonists for PET imaging. Plenevaux et al. (2000) discussed the synthesis, radiochemistry, and application of such compounds in positron emission tomography (PET) for studying serotonergic neurotransmission (Plenevaux et al., 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-13-11-32-20(25-19(28)17-14(23)9-6-10-15(17)24)16(13)21(29)27(26-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMNPCMMOSVHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

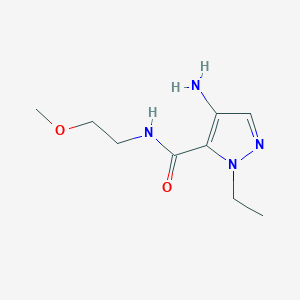

![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2888688.png)

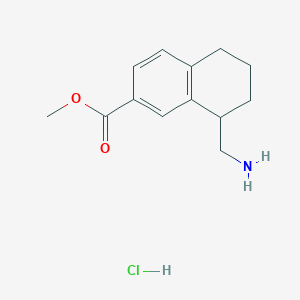

![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)

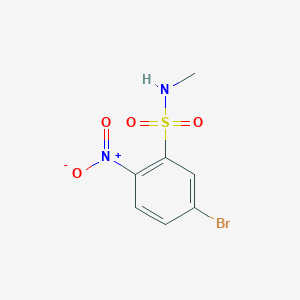

![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)

![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)

![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

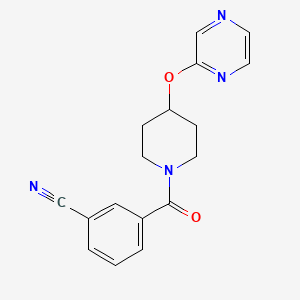

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)